molecular formula C6F12O B14727837 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane CAS No. 13782-76-8

1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane

Cat. No.: B14727837
CAS No.: 13782-76-8
M. Wt: 316.04 g/mol
InChI Key: CIHLNPXIYKZZEB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane typically involves the fluorination of suitable precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical fluorination processes, where the precursor compounds are subjected to fluorination in specialized reactors. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include various fluorinated derivatives, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane involves its interaction with molecular targets through its fluorinated functional groups. The compound’s high electronegativity and low polarizability allow it to form strong interactions with various substrates, leading to its effectiveness in chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane is unique due to its trifluoroethenyl group, which imparts distinct reactivity and properties compared to other fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical and physical properties are required .

Properties

CAS No.

13782-76-8

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,2,2-trifluoroethenoxy)butane

InChI

InChI=1S/C6F12O/c7-1(8)2(9)19-6(17,18)4(12,13)3(10,11)5(14,15)16

InChI Key

CIHLNPXIYKZZEB-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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